molecular formula C13H18O B14405806 Trideca-4,7-diynal CAS No. 87681-30-9

Trideca-4,7-diynal

Cat. No.: B14405806
CAS No.: 87681-30-9
M. Wt: 190.28 g/mol
InChI Key: RGENHOFAODGCHS-UHFFFAOYSA-N
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Description

Trideca-4,7-diynal is an organic compound characterized by the presence of two triple bonds (diynal) within a thirteen-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trideca-4,7-diynal typically involves the coupling of appropriate alkyne precursors under controlled conditions. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Trideca-4,7-diynal undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds are employed under specific conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Trideca-4,7-diynal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and materials science.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which Trideca-4,7-diynal exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s triple bonds can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Trideca-4,7-dienal: Similar structure but with double bonds instead of triple bonds.

    Trideca-4,7-diyne: Lacks the aldehyde functional group.

    Trideca-4,7-dien-1-ol: Contains a hydroxyl group instead of an aldehyde.

Uniqueness

Trideca-4,7-diynal is unique due to the presence of both triple bonds and an aldehyde group within the same molecule

Properties

CAS No.

87681-30-9

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

trideca-4,7-diynal

InChI

InChI=1S/C13H18O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h13H,2-5,8,11-12H2,1H3

InChI Key

RGENHOFAODGCHS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CCC#CCCC=O

Origin of Product

United States

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